molecular formula C22H20FN3O4 B2999292 2-(3,4-dimethoxyphenyl)-5-(3-fluoro-4-methoxybenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1326928-68-0

2-(3,4-dimethoxyphenyl)-5-(3-fluoro-4-methoxybenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B2999292
CAS No.: 1326928-68-0
M. Wt: 409.417
InChI Key: HMFCFDFSOCDQMM-UHFFFAOYSA-N
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Description

2-(3,4-dimethoxyphenyl)-5-(3-fluoro-4-methoxybenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a useful research compound. Its molecular formula is C22H20FN3O4 and its molecular weight is 409.417. The purity is usually 95%.
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Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-5-[(3-fluoro-4-methoxyphenyl)methyl]pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN3O4/c1-28-19-6-4-14(10-16(19)23)13-25-8-9-26-18(22(25)27)12-17(24-26)15-5-7-20(29-2)21(11-15)30-3/h4-12H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMFCFDFSOCDQMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=CC(=C(C=C4)OC)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(3,4-dimethoxyphenyl)-5-(3-fluoro-4-methoxybenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a novel compound with significant potential in medicinal chemistry, particularly in the fields of oncology and inflammation. Its unique structure, characterized by a pyrazolo[1,5-a]pyrazin core, presents opportunities for various biological activities.

  • Molecular Formula : C22H20FN3O4
  • Molecular Weight : 409.417 g/mol
  • Purity : Typically 95% .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cancer proliferation and inflammatory processes. The presence of methoxy and fluoro substituents enhances its lipophilicity and receptor binding affinity.

Biological Activity Overview

Recent studies have highlighted the compound's potential as an anticancer and anti-inflammatory agent. Below are summarized findings from relevant research:

Anticancer Activity

  • Cell Line Studies : The compound exhibited cytotoxic effects on various cancer cell lines including MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer). The half-maximal inhibitory concentration (IC50) values were reported as follows:
    • MCF7: IC50 = 3.79 µM
    • SF-268: IC50 = 12.50 µM
    • NCI-H460: IC50 = 42.30 µM .
  • Mechanism of Action : The compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression. This was evidenced by increased levels of pro-apoptotic markers in treated cells.

Anti-inflammatory Activity

  • In Vitro Studies : Inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 was observed in macrophage cell lines treated with the compound. This suggests a potential role in modulating inflammatory responses .

Case Studies

Several case studies have documented the efficacy of similar pyrazolo compounds in clinical settings:

  • Study on Pyrazole Derivatives : A series of pyrazole derivatives were synthesized and tested for their anti-tumor activity, revealing significant inhibition of tumor growth in vivo models.
  • Clinical Trials : Ongoing clinical trials are evaluating the safety and efficacy of pyrazolo compounds in combination therapies for advanced cancers.

Data Tables

Cell LineIC50 (µM)Mechanism of Action
MCF73.79Apoptosis induction
SF-26812.50Cell cycle arrest
NCI-H46042.30Inhibition of proliferation

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